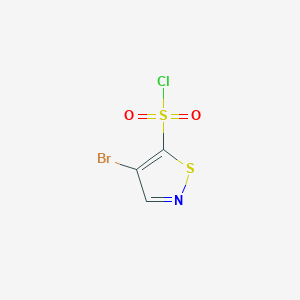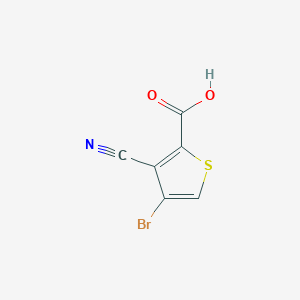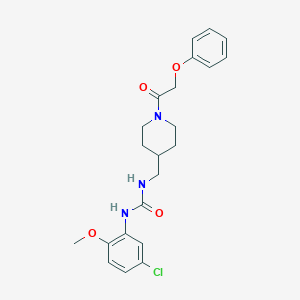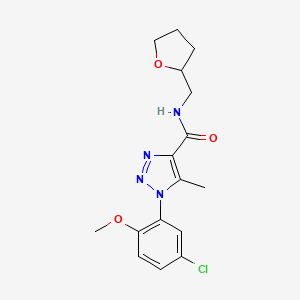![molecular formula C25H24N4O4S B2715185 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1252908-32-9](/img/structure/B2715185.png)
2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 3,4-dimethylphenyl group is a derivative of phenyl, with two methyl groups attached at the 3rd and 4th positions . The thieno[3,2-d]pyrimidin-1-yl group is a heterocyclic compound, which contains a sulfur atom and a pyrimidine ring . The 4-acetamidophenyl group contains an acetamide functional group attached to a phenyl ring .Scientific Research Applications
Synthesis and Chemical Reactions
Research into thieno[3,2-d]pyrimidin derivatives generally focuses on developing efficient synthetic methods and exploring their chemical properties. For instance, studies have detailed synthetic pathways involving the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under specific conditions, leading to various thieno[2,3-d]pyrimidines derivatives (Davoodnia et al., 2009). These methodologies emphasize microwave irradiation and solvent choice, critical for synthesizing structurally related compounds efficiently.
Biological Activities and Applications
Thieno[3,2-d]pyrimidin derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents, showing promising COX-1/COX-2 inhibition and analgesic activity (Abu‐Hashem et al., 2020). Such research indicates the vast potential of thieno[3,2-d]pyrimidin derivatives in developing new pharmaceuticals with specific biological activities.
Antitumor and Antimicrobial Studies
Further, some thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and assessed for their antitumor activity, showing potent anticancer activity against various human cancer cell lines, comparable to standard drugs like doxorubicin (Hafez & El-Gazzar, 2017). Additionally, compounds incorporating the thieno[3,2-d]pyrimidin motif have demonstrated antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022), underscoring their potential in addressing infectious diseases.
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards could be further investigated. The potential biological and pharmacological activities of this compound could also be explored in more depth .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12,21,23H,13-14H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJVQATKMUDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)



![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)





![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)